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Compound of Interest

Compound Name: Tesevatinib tosylate

L  Get Quote

Cat. No.: B3026508

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Tesevatinib tosylate, a
multi-targeted receptor tyrosine kinase (RTK) inhibitor. This document details its chemical
properties, mechanism of action, and key experimental data, offering valuable insights for
professionals in drug development and cancer research.

Chemical Identity and Properties

Tesevatinib is a potent small molecule inhibitor. The tosylate salt form is often used in research
and clinical development.

Property Value

Compound Name Tesevatinib tosylate

XL-647 tosylate, EXEL-7647 tosylate, KD-019

Synonyms (tosylate)

CAS Number 781613-23-8 (for Tesevatinib free base)
PubChem CID 71301378 (for Tesevatinib tosylate)[1]
Molecular Formula Cs1H33CI2FN4OsS

Molecular Weight 663.6 g/mol
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Mechanism of Action

Tesevatinib is an orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[2] It
exerts its anti-cancer effects by binding to and inhibiting several key RTKs that are crucial for
tumor cell proliferation, survival, and angiogenesis (the formation of new blood vessels).[2]

The primary targets of Tesevatinib include:

Epidermal Growth Factor Receptor (EGFR): Inhibition of EGFR signaling disrupts pathways
that lead to cell proliferation and survival.[3]

e Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2): By inhibiting HERZ2, Tesevatinib
can block the growth of HER2-overexpressing tumors.[4][5]

e Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR disrupts the
signaling cascade that promotes angiogenesis, thereby cutting off the tumor's blood supply.

[6]

» Ephrin type-B receptor 4 (EphB4): EphB4 is often overexpressed in various cancers and its
inhibition can impede tumor growth and angiogenesis.[7]

» Src Kinase: As a non-receptor tyrosine kinase, Src is involved in various cellular processes
including proliferation, and its inhibition contributes to the anti-tumor activity of Tesevatinib.

Quantitative Data: In Vitro Potency

The following table summarizes the in vitro inhibitory activity of Tesevatinib against various
kinases.
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Target Kinase Cell Line ICs0 (M)
EGFR GBM12 11

EGFR GBM6 102
HER2 Not Specified 16.1
VEGFR2 Not Specified 15

Src Not Specified 10.3

Experimental Protocols
In Vitro ICso Determination: A Representative Protocol

This protocol describes a general method for determining the half-maximal inhibitory
concentration (ICso) of Tesevatinib against a cancer cell line using a tetrazolium-based (MTT)
assay.

Objective: To quantify the concentration of Tesevatinib that inhibits 50% of the metabolic activity
of a given cancer cell line, as an indicator of cell viability.

Materials:

e Cancer cell line of interest (e.g., A431 for EGFR inhibition)
o Complete growth medium (e.g., DMEM with 10% FBS)

o Tesevatinib tosylate stock solution (in DMSO)

e Phosphate-buffered saline (PBS)

e Trypsin-EDTA

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)[8]

e DMSO (for formazan dissolution)
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e 96-well microplates
e Microplate reader
Procedure:

o Cell Seeding:

o Harvest logarithmically growing cells using trypsin-EDTA and resuspend in complete
growth medium.

o Determine cell concentration using a hemocytometer.

o Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 pL of
medium.

o Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for
cell attachment.

e Compound Treatment:

o Prepare serial dilutions of Tesevatinib tosylate in complete growth medium from the
stock solution. A typical concentration range might be from 0.01 nM to 10 uM.

o Remove the medium from the wells and add 100 pL of the Tesevatinib dilutions. Include
wells with medium and DMSO as a vehicle control, and wells with medium only as a blank.

o Incubate the plates for 72 hours at 37°C and 5% COs..
e MTT Assay:
o After the incubation period, add 10 pL of MTT solution to each well.
o Incubate for an additional 4 hours at 37°C.
o Carefully remove the medium containing MTT from each well.

o Add 100 pL of DMSO to each well to dissolve the formazan crystals.
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o Gently shake the plates for 10 minutes to ensure complete dissolution.

o Data Acquisition and Analysis:

o Measure the absorbance of each well at a wavelength of 570 nm using a microplate
reader.

o Subtract the absorbance of the blank wells from all other readings.

o Calculate the percentage of cell viability for each Tesevatinib concentration relative to the
vehicle control.

o Plot the percentage of cell viability against the logarithm of the Tesevatinib concentration
and fit the data to a sigmoidal dose-response curve to determine the ICso value.[9]

In Vivo Tumor Xenograft Study: A Representative
Protocol

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Tesevatinib
in @ mouse xenograft model.

Objective: To assess the ability of Tesevatinib to inhibit tumor growth in vivo.

Materials:

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

Human cancer cell line (e.g., a line with high expression of one of Tesevatinib's targets)

Matrigel (optional, to aid tumor establishment)[10]

Tesevatinib tosylate formulation for oral gavage

Vehicle control solution

Calipers for tumor measurement

Procedure:
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e Cell Implantation:

o Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS or serum-free
medium), optionally mixed with Matrigel.

o Inject a defined number of cells (e.g., 1-5 million) subcutaneously into the flank of each
mouse.[11]

e Tumor Growth and Treatment Initiation:
o Monitor the mice regularly for tumor formation.

o Once tumors reach a palpable size (e.g., 100-200 mms3), randomize the mice into
treatment and control groups.[12]

o Measure the tumor dimensions with calipers and calculate the initial tumor volume.
e Drug Administration:

o Administer Tesevatinib tosylate to the treatment group via oral gavage at a
predetermined dose and schedule (e.g., daily).

o Administer the vehicle solution to the control group following the same schedule.
e Monitoring and Data Collection:

o Measure tumor volumes and body weights of the mice 2-3 times per week.

o Monitor the general health and behavior of the animals.

o Continue treatment for a specified period or until tumors in the control group reach a
predetermined endpoint.

e Data Analysis:
o Plot the mean tumor volume over time for both the treatment and control groups.

o Statistically analyze the difference in tumor growth between the groups.
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o At the end of the study, tumors can be excised, weighed, and processed for further
analysis (e.g., histology, western blotting) to assess target engagement.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling
pathways inhibited by Tesevatinib.
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Caption: EGFR Signaling Pathway Inhibition by Tesevatinib.
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Caption: HER2 Signaling Pathway Inhibition by Tesevatinib.
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Caption: VEGFR Signaling Pathway Inhibition by Tesevatinib.
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Caption: EphB4 Signaling Pathway Inhibition by Tesevatinib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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